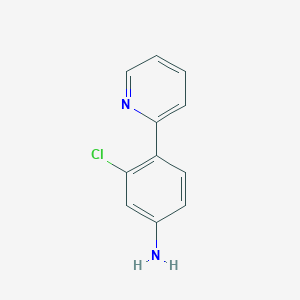

3-Chloro-4-(pyridin-2-yl)aniline

Übersicht

Beschreibung

3-Chloro-4-(pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Chloro-4-(pyridin-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.66 g/mol. The compound features a chloro group at the meta position relative to the aniline moiety and a pyridinyl group, which contributes to its unique reactivity and biological properties.

The primary biological activity associated with this compound is its role as a precursor for the development of Smoothened (Smo) antagonists. Smo is a G protein-coupled receptor involved in the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue repair. Aberrant activation of this pathway is linked to several cancers, including basal cell carcinoma and medulloblastoma .

Inhibition of Hedgehog Signaling

Research indicates that compounds derived from this compound can effectively inhibit Smo, thereby disrupting the Hedgehog signaling cascade. This inhibition is hypothesized to occur through binding to the Smo receptor, preventing its interaction with Sonic hedgehog (Shh), the natural ligand .

Biological Activities

The biological activities of this compound have been evaluated through various studies, highlighting its potential as an anticancer agent. Below are some notable findings:

Case Studies

- Synthesis and Evaluation of Smo Antagonists : A series of analogs derived from this compound were synthesized and evaluated for their ability to inhibit Smo. These studies provided insights into structure-activity relationships (SAR), revealing that specific modifications could enhance potency against target cancer cell lines .

- Zebrafish Embryo Toxicity Studies : Research investigating the toxicity of related compounds on zebrafish embryos indicated that some derivatives exhibited significant teratogenic effects, emphasizing the need for careful evaluation of safety profiles in drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antitumor Activity

A significant application of 3-Chloro-4-(pyridin-2-yl)aniline derivatives is in the development of antitumor agents. Research has demonstrated that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. For instance, a study synthesized a series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives, which were evaluated for their antitumor effects against HL-60, K-562, MCF-7, and A498 cell lines. Among these, compound 7k showed an antitumor activity twice that of Imatinib, a well-known cancer treatment drug .

1.2 Hedgehog Signaling Pathway Inhibition

Another critical application lies in its role as a building block for Smoothened (Smo) antagonists targeting the Hedgehog signaling pathway. Aberrant activation of this pathway is implicated in several cancers including basal cell carcinoma and medulloblastoma. The Smo antagonists derived from this compound are designed to inhibit the interaction between Smo and its ligand Sonic hedgehog (Shh), disrupting the signaling cascade and providing a therapeutic strategy for cancer treatment .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

2.2 Chemical Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 204.66 g/mol. Its unique structure includes a chloro group at the meta position relative to the aniline nitrogen, contributing to its reactivity and biological activity.

Biological Interactions

3.1 Mechanistic Studies

Mechanistic studies have revealed that compounds derived from this compound can interact with biological targets such as BCR-ABL kinase, which is crucial in certain types of leukemia. Molecular docking studies indicate that these compounds can effectively bind to the kinase domain, suggesting potential as targeted therapies for specific cancers .

3.2 Coordination Chemistry

In addition to biological applications, this compound has been investigated for its properties as a ligand in coordination chemistry. Studies show that it can stabilize metal ions and influence catalytic processes, expanding its utility beyond medicinal applications.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group in precursor compounds is reduced to form the aniline derivative. For example, 2-(2-chloro-5-nitrophenyl)pyridine undergoes reduction using SnCl₂ in ethanol, yielding 4-chloro-3-(pyridin-2-yl)aniline with a 96% yield . Alternative methods include catalytic hydrogenation (Pd/C, H₂) or Fe/NH₄Cl systems .

| Reaction Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|

| Ethanol, SnCl₂, 65°C, 6–8 hrs | Tin(II) chloride | 96% | |

| Ethanol, Fe/NH₄Cl, 60°C, 12 hrs | Iron, ammonium chloride | 98% |

Electrophilic Substitution

The electron-rich aniline ring undergoes regioselective substitution. The chlorine atom and pyridine ring influence reaction sites:

-

Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the meta position relative to the pyridine ring .

-

Sulfonation : Concentrated H₂SO₄ produces sulfonic acid derivatives at the para position of the aniline group.

Coupling Reactions

The compound participates in cross-coupling reactions via its aromatic amines:

-

Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides forms biaryl amines (e.g., with 4-bromoanisole) .

-

Suzuki–Miyaura Coupling : Reaction with boronic acids in the presence of Pd(PPh₃)₄ yields biphenyl derivatives .

Acylation and Alkylation

The primary amine reacts with acyl chlorides or alkyl halides:

-

Acylation : Treatment with acetyl chloride in pyridine forms N-acetyl derivatives.

-

Alkylation : Reaction with methyl iodide in DMF yields N-methylated products.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl, pyridine, RT, 2 hrs | N-Acetyl-3-chloro-4-(pyridin-2-yl)aniline | 85% | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-3-chloro-4-(pyridin-2-yl)aniline | 72% |

Diazotization and Subsequent Reactions

The aniline group forms diazonium salts, enabling transformations:

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Azetidinone Synthesis : Reaction with monochloroacetyl chloride forms β-lactam derivatives .

-

Quinoline Derivatives : Cyclocondensation with aldehydes yields substituted quinolines .

Biological Activity and Derivatization

Derivatives exhibit antitumor activity by inhibiting kinases like BCR-ABL :

-

Imatinib Analogs : Substituents at the aniline nitrogen enhance kinase inhibition (IC₅₀ = 0.8 μM for compound 7k) .

Stability and Reactivity Trends

Eigenschaften

IUPAC Name |

3-chloro-4-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYSLKGLBZLELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730474 | |

| Record name | 3-Chloro-4-(pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044209-44-0 | |

| Record name | 3-Chloro-4-(pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.